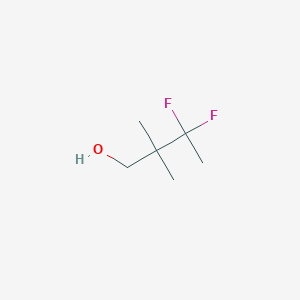

3,3-Difluoro-2,2-dimethylbutan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of fluorinated compounds often involves complex reactions due to the high electronegativity and small size of the fluorine atom. For compounds related to 3,3-Difluoro-2,2-dimethylbutan-1-ol, methodologies might include reactions involving fluoride ions, such as the dimerization of perfluoro-2,3-dimethylbutadiene and related reactions which provide a route to various fluorinated compounds through the use of caesium fluoride and other reagents (Chambers, Lindley, & Fielding, 1981).

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial for understanding their chemical behavior. Studies such as the gas-phase electron diffraction study of perfluoro-(1,5-dimethyl-6,7-diazabicyclo[3.2.0]hept-6-ene) provide insights into the conformation and structural parameters, like bond lengths and angles, that are influenced by fluorination (Beagley, Jones, & Pritchard, 1986).

Chemical Reactions and Properties

The presence of fluorine atoms in this compound significantly affects its reactivity. For instance, reactions involving fluoride ion, such as the reactions of perfluoro-2,3-dimethylbutadiene with various nucleophiles, demonstrate the compound's potential for undergoing substitution and addition reactions, highlighting the reactivity of fluorine-containing compounds (Bryce, Chambers, Lindley, & Fielding, 1984).

Physical Properties Analysis

The physical properties of this compound, such as melting and boiling points, solubility, and density, are directly influenced by the fluorine atoms' characteristics. While specific data on this compound might not be readily available, studies on similar fluorinated compounds can offer valuable insights into how fluorination affects physical properties.

Chemical Properties Analysis

Chemically, fluorine atoms can significantly alter a compound's acidity, basicity, and overall chemical stability. The electrophilic and nucleophilic reactions involving fluorinated compounds, including potential interactions with sulfenyl or selenenyl chlorides, reflect the unique chemical properties conferred by fluorine atoms (Suzuki, Satake, Uno, & Shimizu, 1987).

Scientific Research Applications

1. Dynamics in Plastic Crystalline Phases

3,3-Difluoro-2,2-dimethylbutan-1-ol exhibits rich solid-state polymorphism, including plastic crystalline phases. The dynamics of these phases were studied using 1H NMR relaxometry, providing insights into internal motions, molecular reorientations, and self-diffusion coefficients in different phases (Carignani et al., 2018).

2. Glass Forming Monohydroxy Alcohols

The dynamics of this compound as a glass-forming monohydroxy alcohol were investigated. Field cycling 1H NMR relaxometry was used to study its behavior in the liquid phase, including the supercooled regime, revealing details about molecular reorientations and self-diffusion (Carignani et al., 2018).

3. Solid State Polymorphism and Relaxational Dynamics

A study involving 2,2-dimethylbutan-1-ol, a related compound, focused on its complex solid-state polymorphism and relaxational dynamics. The study used adiabatic calorimetry and dielectric spectroscopy, contributing to understanding the thermodynamical and dynamical properties of similar alcohols (Juszyńska-Gałązka et al., 2013).

4. Catalysis in Gas Phase Decomposition

Research on the gas-phase decomposition of related dimethylbutanol compounds, catalyzed by hydrogen halides, provides valuable insights into the reaction mechanisms and rate expressions. This is relevant for understanding the behavior of similar compounds under catalytic conditions (Johnson & Stimson, 1968).

5. Synthesis of Biologically Active Compounds

This compound is used in the synthesis of compounds like 2',3'-Dideoxy-6',6'-difluoro-3'-thionucleoside, an analogue with high biological activities against HIV and HBV. This demonstrates its utility in medicinal chemistry and drug synthesis (Wu et al., 2004).

6. Thermodynamic and Kinetic Studies

Studies on the thermal decomposition kinetics and thermodynamic properties of similar alcohols provide a framework for understanding the stability and reaction pathways of this compound under various conditions (Flowers et al., 1970).

Safety and Hazards

3,3-Difluoro-2,2-dimethylbutan-1-ol is classified as a potentially hazardous substance. It is labeled with the signal word “Warning” and is associated with hazard statements H226, H315, H319, and H335 . These indicate that it is flammable, can cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

3,3-difluoro-2,2-dimethylbutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F2O/c1-5(2,4-9)6(3,7)8/h9H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXCMNDWWYEUHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Fluorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde](/img/structure/B2486611.png)

![2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B2486614.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2486618.png)

![Tert-butyl N-[[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methyl]carbamate](/img/structure/B2486619.png)

![8-hexyl-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486621.png)

![3-(2-chlorobenzyl)-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2486623.png)

![N-(3-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2486626.png)